![molecular formula C18H20ClNO2 B4956860 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide](/img/structure/B4956860.png)
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as clofencet, is a chemical compound that belongs to the class of amide compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Mechanism of Action
Clofencet works by binding to the GABA receptor and blocking the action of GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By blocking the action of GABA, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide increases the activity of neurons, which can lead to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Clofencet has been shown to have a wide range of biochemical and physiological effects. It can increase the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased arousal and wakefulness. It can also increase the release of hormones such as cortisol, which can lead to increased stress and anxiety. In addition, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
Advantages and Limitations for Lab Experiments
Clofencet has several advantages for lab experiments. It is a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function. It is also relatively easy to synthesize and has a high yield. However, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide also has some limitations. It can have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of experimental results. In addition, it can be difficult to administer in vivo, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide. One potential avenue of research is to investigate its potential therapeutic uses. For example, 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide may have potential as a treatment for pain, anxiety, or other neurological disorders. Another potential direction is to investigate its effects on other neurotransmitter systems, such as the glutamate or serotonin systems. Finally, further research is needed to better understand the mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide and its potential off-target effects.
Synthesis Methods
Clofencet can be synthesized by the reaction of 2-(4-chloro-2-methylphenoxy)propanoic acid with N-(2-phenylethyl)propan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is typically high.
Scientific Research Applications
Clofencet is widely used in scientific research as a tool to study the function of GABA receptors. GABA receptors are a type of neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. Clofencet acts as a selective antagonist of GABA receptors, which makes it an ideal tool for studying their function.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-12-16(19)8-9-17(13)22-14(2)18(21)20-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRYIIKGCYMCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2-phenylethyl)propanamide |
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